molecular formula C23H15ClO2 B12561856 [3-(4-Chlorophenyl)-5-phenylfuran-2-yl](phenyl)methanone CAS No. 202586-68-3

[3-(4-Chlorophenyl)-5-phenylfuran-2-yl](phenyl)methanone

Cat. No.: B12561856
CAS No.: 202586-68-3
M. Wt: 358.8 g/mol
InChI Key: OWKWHRAOGYPHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-5-phenylfuran-2-ylmethanone is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with phenyl and chlorophenyl groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)-5-phenylfuran-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of phenyl and chlorophenyl substituents. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

3-(4-Chlorophenyl)-5-phenylfuran-2-ylmethanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Scientific Research Applications

3-(4-Chlorophenyl)-5-phenylfuran-2-ylmethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-phenylfuran-2-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

3-(4-Chlorophenyl)-5-phenylfuran-2-ylmethanone can be compared with other similar compounds, such as:

The uniqueness of 3-(4-Chlorophenyl)-5-phenylfuran-2-ylmethanone lies in its specific structural arrangement and the resulting chemical and biological properties.

Properties

CAS No.

202586-68-3

Molecular Formula

C23H15ClO2

Molecular Weight

358.8 g/mol

IUPAC Name

[3-(4-chlorophenyl)-5-phenylfuran-2-yl]-phenylmethanone

InChI

InChI=1S/C23H15ClO2/c24-19-13-11-16(12-14-19)20-15-21(17-7-3-1-4-8-17)26-23(20)22(25)18-9-5-2-6-10-18/h1-15H

InChI Key

OWKWHRAOGYPHGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.